Cymarin

Na⁺/K⁺-ATPase Ion Transport Palytoxin

Choose Cymarin over generic cardiac glycosides: its cymarose sugar moiety imparts unique solubility, bioavailability, & binding kinetics that cannot be extrapolated from digoxin or ouabain. Use the established IC₅₀ (0.42 μM vs. PTX-induced K⁺ efflux) for precise assay calibration and the NCI-60 GI₅₀ (39 nM) as an anti-proliferative benchmark. Published rodent LD₅₀ data (rat i.v. 20 mg/kg; mouse i.v. 2.8 mg/kg) support informed in vivo dosing. Supplied as ≥96% HPLC analytical standard with batch-specific CoA. Ideal for ion transport, Na⁺/K⁺-ATPase mechanistic, and oncology screening studies.

Molecular Formula C30H44O9
Molecular Weight 548.7 g/mol
CAS No. 508-77-0
Cat. No. B190896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCymarin
CAS508-77-0
SynonymsCymarin
Cymarine
h Strophanthin
h-Strophanthin
k Strophanthin alpha
k-Strophanthin-alpha
Strophantisel
Tsimarin
Zimarin
Molecular FormulaC30H44O9
Molecular Weight548.7 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=CC(=O)OC6)C)C=O)OC)O
InChIInChI=1S/C30H44O9/c1-17-26(33)23(36-3)13-25(38-17)39-19-4-9-28(16-31)21-5-8-27(2)20(18-12-24(32)37-15-18)7-11-30(27,35)22(21)6-10-29(28,34)14-19/h12,16-17,19-23,25-26,33-35H,4-11,13-15H2,1-3H3/t17-,19+,20-,21+,22-,23+,25+,26-,27-,28+,29+,30+/m1/s1
InChIKeyXQCGNURMLWFQJR-ZNDDOCHDSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 20 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cymarin (CAS 508-77-0): A Cardiac Glycoside Standard for Na⁺/K⁺-ATPase Research


Cymarin (CAS 508-77-0), also known as k-Strophanthin-α, is a cardenolide-type cardiac glycoside naturally occurring in Apocynum and Strophanthus species . It acts as a specific inhibitor of the sodium-potassium adenosine triphosphatase (Na⁺/K⁺-ATPase) pump . As a research compound, it is typically supplied as an analytical standard or high-purity material, with commercially available specifications including ≥96% (HPLC) [1] and ≥95.0% (HPLC) as a primary reference substance . Its primary utility lies in basic biochemical and pharmacological investigations of ion transport, cellular signaling, and the Na⁺/K⁺-ATPase enzyme complex.

Why Cymarin's Specific Pharmacological Profile Cannot Be Assumed from Other Cardiac Glycosides


Cardiac glycosides are a structurally diverse class of compounds, and their biological activity cannot be extrapolated from one analog to another. While all share the ability to inhibit the Na⁺/K⁺-ATPase, the specific kinetics, binding affinity, and off-target effects are heavily influenced by subtle differences in the steroid nucleus and the attached sugar moiety . For example, the sugar moiety of Cymarin (cymarose) is a key determinant of its solubility, bioavailability, and binding affinity, which differ significantly from those of other glycosides like digoxin or ouabain . Therefore, substituting Cymarin with another cardiac glycoside without experimental validation introduces substantial risk of altering experimental outcomes, particularly in quantitative assays of ion transport or in cellular models where specific signaling pathway modulation is being investigated.

Quantitative Evidence for Cymarin's Differentiation in Cardiac Glycoside Research


Cymarin's Potent Inhibition of Palytoxin-Induced Potassium Efflux

Cymarin demonstrates potent inhibition of palytoxin (PTX)-induced K⁺ release, with an IC₅₀ value of 0.42 μM [1]. This assay is a classic method for evaluating the functional interaction of cardiac glycosides with the Na⁺/K⁺-ATPase in a cellular context. The potency of Cymarin in this specific assay provides a benchmark for comparing its activity against other glycosides in the same system.

Na⁺/K⁺-ATPase Ion Transport Palytoxin

High-Purity Analytical Standards for Reproducible Quantitative Analysis

For analytical and quality control applications, the exact purity of the reference material is paramount. Commercially available Cymarin is certified to high chromatographic purity levels, with specifications including ≥96% (HPLC) [1] and ≥95.0% (HPLC) as a phyproof® primary reference substance . This level of purity is essential for its use as a reference standard in HPLC or other quantitative methods.

Analytical Chemistry Quality Control Reference Standard

Defined In Vivo Toxicity Profile in Standard Preclinical Models

Acute toxicity data for Cymarin have been established in standard rodent models. The intravenous LD₅₀ in rats is 20 mg/kg, and in mice it is 2.8 mg/kg (2800 µg/kg) [1]. These values provide a quantitative basis for comparing its systemic toxicity to other cardiac glycosides.

Toxicology Preclinical Safety LD50

Anti-Proliferative Activity Profile in the NCI-60 Human Tumor Cell Line Panel

Cymarin has been evaluated for growth inhibitory activity in the NCI-60 panel of human cancer cell lines. It demonstrated potent activity, with a reported GI₅₀ value of 39 nM against this panel . This data point provides a quantitative comparison of Cymarin's cytotoxicity against a well-characterized set of cancer cell lines.

Cancer Research Cytotoxicity NCI-60

Specific Research Applications for Cymarin Based on Quantitative Evidence


Calibrated Inhibition of Na⁺/K⁺-ATPase in Cellular Ion Flux Assays

Researchers studying ion transport can use the established IC₅₀ of 0.42 μM for Cymarin against palytoxin-induced K⁺ efflux [1] to select precise concentrations for their experiments. This allows for controlled, partial or complete inhibition of the Na⁺/K⁺-ATPase pump, enabling detailed kinetic studies without the guesswork involved with less-characterized glycosides.

Use as a Certified Reference Standard in Chromatographic Analysis

Analytical chemists can rely on commercially available Cymarin standards with certified purities of ≥96% (HPLC) [2] or ≥95.0% (HPLC) as a primary reference substance . This ensures accurate identification and quantification of Cymarin and related cardenolides in plant extracts, pharmaceutical formulations, or biological samples, meeting the stringent requirements of quality control laboratories.

Establishing Safe Dosing Regimens for In Vivo Preclinical Studies

Toxicologists and pharmacologists planning in vivo experiments can utilize the published acute toxicity data for Cymarin in rodents (rat i.v. LD₅₀ = 20 mg/kg; mouse i.v. LD₅₀ = 2.8 mg/kg) [3] to design studies with appropriate safety margins. This data allows for the selection of sub-lethal doses that are essential for studying the compound's pharmacodynamics without causing undue mortality.

Benchmarking Cytotoxic Activity in Cancer Cell Line Screening

Oncology researchers can use the reported GI₅₀ value of 39 nM for Cymarin against the NCI-60 panel as a benchmark. This allows for direct comparison of the anti-proliferative activity of new analogs or other experimental compounds against a known, potent cardiac glycoside in the same standardized assay system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
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